molecular formula C23H24N6O2 B6500106 2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835910-10-6

2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B6500106
CAS No.: 835910-10-6
M. Wt: 416.5 g/mol
InChI Key: REORDDBMFJHGHE-VULFUBBASA-N
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Description

2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.19607403 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrrolo[2,3-b]quinoxaline family, known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

1. Antioxidant Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. For instance, a related compound demonstrated a high radical scavenging activity against hydroxyl radicals with an overall rate constant of 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1} in specific media . This suggests that the compound may effectively mitigate oxidative stress in biological systems.

2. Anticancer Activity

Pyrrolo[2,3-b]quinoxaline derivatives have shown promising anticancer activities across various cancer cell lines. For example, compounds within this family have been evaluated for their cytotoxic effects on melanoma and other cancer types. The best-performing derivatives displayed EC50 values in the low micromolar range, indicating potent growth inhibition of cancer cells . Mechanistic studies revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents .

3. Antibacterial Activity

Research has also pointed to the antibacterial properties of pyrrolo[2,3-b]quinoxaline derivatives. These compounds have been tested against several bacterial strains and have demonstrated effective inhibition of bacterial growth. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .

4. Anti-inflammatory Activity

In addition to their antioxidant and anticancer properties, pyrrolo[2,3-b]quinoxaline derivatives exhibit anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production in various cell types, making them potential candidates for treating inflammatory diseases .

Case Studies

Study Compound Biological Activity Findings
Study 1Pyrrolo[2,3-b]quinoxaline derivativeAntioxidantEffective scavenging of hydroxyl radicals; rate constant 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1} .
Study 2EAPB02303 (related compound)AnticancerEC50 value of 365 nM against melanoma; induces apoptosis and cell cycle arrest .
Study 3Pyrrolo[2,3-b]quinoxaline derivativeAntibacterialSignificant inhibition of growth in multiple bacterial strains; mechanism involves disruption of cell wall synthesis .
Study 4Pyrrolo[2,3-b]quinoxaline derivativeAnti-inflammatoryReduces cytokine levels in inflammatory models; potential for treating chronic inflammation .

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-(2-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-15-8-3-4-9-16(15)14-26-29-21(24)19(23(30)25-12-7-13-31-2)20-22(29)28-18-11-6-5-10-17(18)27-20/h3-6,8-11,14H,7,12-13,24H2,1-2H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REORDDBMFJHGHE-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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